5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

Solid-phase handling Crystallinity Regioisomer differentiation

5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (CAS 205113-77-5) is a heterocyclic acid chloride belonging to the 1-aryl-5-alkylpyrazole family, with molecular formula C₁₁H₉ClN₂O and a molecular weight of 220.66 g·mol⁻¹. The compound is a pale-yellow to yellow solid (melting point: 147 °C) at ambient temperature, soluble in common aprotic organic solvents such as DMF and dichloromethane, and is supplied at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 205113-77-5
Cat. No. B1586421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride
CAS205113-77-5
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2=CC=CC=C2)C(=O)Cl
InChIInChI=1S/C11H9ClN2O/c1-8-10(11(12)15)7-13-14(8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyVWZLNKSEPOXZKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (CAS 205113-77-5): Core Properties and Procurement Baseline


5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (CAS 205113-77-5) is a heterocyclic acid chloride belonging to the 1-aryl-5-alkylpyrazole family, with molecular formula C₁₁H₉ClN₂O and a molecular weight of 220.66 g·mol⁻¹ . The compound is a pale-yellow to yellow solid (melting point: 147 °C) at ambient temperature, soluble in common aprotic organic solvents such as DMF and dichloromethane, and is supplied at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC . The acid chloride functionality at the C4 position of the pyrazole ring confers high reactivity toward nucleophiles—amines, alcohols, and thiols—enabling rapid construction of amide, ester, and thioester linkages for library synthesis and medicinal chemistry campaigns .

Why In-Class Pyrazole-4-Carbonyl Chlorides Cannot Be Interchanged: The Case for 5-Methyl-1-Phenyl Substitution


Despite sharing the pyrazole-4-carbonyl chloride core, substitution at the N1-phenyl and C5-methyl positions fundamentally alters three critical procurement-relevant parameters: (i) solid-state handling properties (melting point span of >60 °C among positional isomers), (ii) the lipophilicity and steric environment of derived amide libraries, and (iii) the biologically validated scaffold space accessible from this specific substitution pattern . Even a regioisomeric shift of the carbonyl chloride from C4 to C3 drops the melting point by 62 °C and changes the electronic environment of the pyrazole ring, directly affecting both synthetic handling and the pharmacological profile of downstream conjugates [1]. The quantitative evidence below demonstrates that generic substitution—whether by an unsubstituted core, a trimethyl analog, or a regioisomer—yields measurably different outcomes in stability, purity, and biological validation.

Quantitative Differentiation Evidence: 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride vs. Closest Analogs


Thermal Handling Property: 62 °C Higher Melting Point vs. 3-Carbonyl Regioisomer

5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride exhibits a melting point of 147 °C, compared to 85 °C for its direct regioisomer, 5-methyl-1-phenyl-1H-pyrazole-3-carbonyl chloride (CAS 57846-79-4), representing a 62 °C elevation [1]. This difference reduces the risk of ambient-temperature softening or melt-related degradation during shipping and bench-top storage, a practical consideration for multi-gram procurement in parallel synthesis workflows.

Solid-phase handling Crystallinity Regioisomer differentiation

NHE-1 vs. NHE-2 Selectivity: 4.7-Fold Isoform Discrimination of the Derived Guanidine

The guanidine derivative synthesized from this acid chloride, N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-guanidine (CHEMBL352933), demonstrated an IC₅₀ of 830 nM against human NHE-1 versus 3,900 nM against NHE-2 in in vitro pH recovery assays, yielding a 4.7-fold selectivity ratio for NHE-1 [1]. While less potent than the clinical-stage NHE-1 inhibitor zoniporide (IC₅₀ = 14 nM, >150-fold selective), the 4.7-fold discrimination establishes the scaffold's capacity for isoform-selective interactions, a feature that simpler pyrazole-4-carbonyl chlorides (e.g., 1,3,5-trimethyl analog) have not demonstrated in peer-reviewed selectivity assays [2].

NHE-1 inhibition Isoform selectivity Cardioprotection Guanidine conjugate

Fragment-Based Drug Discovery Validation: Carboxylic Acid Analog as Mtb DHFR Crystal Hit

The carboxylic acid analog of this acid chloride, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 91138-00-0), was identified as a validated fragment hit against Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR) via an integrated fragment-based drug discovery campaign [1]. The fragment was co-crystallized with MtDHFR, yielding a high-resolution structure (PDB 6VS5, 1.76 Å), and subsequent SAR-by-catalog elaboration led to low-micromolar affinity binders with a novel binding mode distinct from classical antifolates [2]. This structural validation is absent for the 1,3,5-trimethyl or unsubstituted pyrazole-4-carbonyl chloride analogs in the MtDHFR context.

Fragment-based drug discovery Mtb DHFR X-ray crystallography Tuberculosis

Commercial Purity: 97% vs. 95% for 1,3,5-Trimethyl Analog

5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is commercially available at 97% standard purity with full QC documentation (NMR, HPLC, GC) . In comparison, the commonly considered 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride (CAS 98298-63-6) is supplied at 95% standard purity under the same vendor's quality specifications . While both compounds are reactive acid chlorides, the 2% purity differential may reduce the burden of byproduct formation in amide coupling reactions, a meaningful consideration for library synthesis where intermediate purification steps are minimized.

Purity Quality control Procurement specification Batch consistency

Lipophilicity and Steric Profile: LogP 2.99 vs. 1,3,5-Trimethyl Analog

5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride has a predicted ACD/LogP of 2.99 with a molecular weight of 220.66 g·mol⁻¹, containing a phenyl ring that provides π-stacking and hydrophobic interaction potential . The 1,3,5-trimethyl analog (CAS 98298-63-6) has a molecular weight of 172.61 g·mol⁻¹ and lacks the aryl moiety, resulting in a lower LogP and reduced capacity for aromatic interactions in derived conjugates . For medicinal chemistry programs targeting binding pockets with aromatic sub-sites, the phenyl-bearing scaffold offers a distinct advantage in fragment elaboration.

Lipophilicity LogP Physicochemical property Drug-likeness

High-Value Application Scenarios for 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (CAS 205113-77-5)


Parallel Amide Library Synthesis for NHE-1 Inhibitor Discovery

For medicinal chemistry teams targeting sodium-hydrogen exchanger isoform 1 (NHE-1), this acid chloride enables rapid diversification into guanidine, amine, and amino acid conjugate libraries via single-step amide coupling. The 4.7-fold NHE-1/NHE-2 selectivity observed for the derived guanidine (IC₅₀ 830 nM vs. 3,900 nM) provides a biologically validated starting point for SAR exploration . The 97% commercial purity minimizes purification overhead in parallel synthesis workflows, while the 147 °C melting point supports reliable automated solids dispensing.

Fragment Elaboration for Anti-Tubercular MtDHFR Programs

In fragment-based drug discovery campaigns against Mycobacterium tuberculosis DHFR, this acid chloride provides direct synthetic access to the validated fragment 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid scaffold, which has been co-crystallized with MtDHFR at 1.76 Å resolution (PDB 6VS5) . Researchers can synthesize amide derivatives in a single step to probe the novel binding mode identified by Ribeiro et al. (2020), bypassing the need for protecting-group manipulations required when starting from the carboxylic acid [1].

Smoothened Antagonist and ORL1 Receptor Antagonist Intermediate Synthesis

The structurally analogous aldehyde (5-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde, CAS 98700-50-6) is a documented reactant for synthesizing (aminomethyl)pyrazoles as Smoothened antagonists for hair growth inhibition and ORL1 receptor antagonists . The acid chloride serves as the direct precursor to this aldehyde (via Rosenmund reduction or alternative methods) and can additionally be used to generate the corresponding Weinreb amide, enabling access to ketone intermediates not readily available from the trimethyl or unsubstituted analogs.

Agrochemical Lead Generation: Phenylpyrazole Fungicide Scaffolds

The 1-phenyl-5-methylpyrazole substructure is a recognized scaffold in phenylpyrazole fungicide patents (e.g., US5523280, Rhone-Poulenc Agrochimie) . The C4-carbonyl chloride allows direct conjugation with amines, hydrazines, and aminoheterocycles to generate diverse fungicide candidate libraries. The higher molecular weight and LogP (2.99) relative to the 1,3,5-trimethyl analog better match the physicochemical property space of commercial agrochemical active ingredients, supporting translation from hit to field trial candidate.

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